2-(2-BROMOBENZAMIDO)-N-(2-ETHYLPHENYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
Description
2-(2-BROMOBENZAMIDO)-N-(2-ETHYLPHENYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thieno[3,2-b]thiophene derivatives
Properties
IUPAC Name |
2-[(2-bromobenzoyl)amino]-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O2S/c1-2-14-8-3-6-12-18(14)25-22(28)20-16-10-7-13-19(16)29-23(20)26-21(27)15-9-4-5-11-17(15)24/h3-6,8-9,11-12H,2,7,10,13H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYHBHRETZJFBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BROMOBENZAMIDO)-N-(2-ETHYLPHENYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the thieno[3,2-b]thiophene core, followed by functionalization with bromobenzamido and ethylphenyl groups. Common synthetic methods include:
Palladium-Catalyzed Coupling Reactions: These reactions, such as the Sonogashira coupling, are used to form carbon-carbon bonds under mild conditions.
Bromination and Lithiation: Bromination of thieno[3,2-b]thiophene followed by lithiation and subsequent reaction with electrophiles.
Amidation Reactions: Formation of the amide bond between the bromobenzamido and ethylphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as catalytic vapor-phase reactions and solution-phase synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions, particularly involving bromine, are common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Palladium catalysts, butyllithium.
Major Products
The major products formed from these reactions include various substituted thieno[3,2-b]thiophene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(2-BROMOBENZAMIDO)-N-(2-ETHYLPHENYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Organic Electronics: Used in the development of field-effect transistors (FETs) due to its favorable electronic properties.
Pharmaceuticals: Potential use in drug discovery and development, particularly for its structural similarity to biologically active compounds.
Materials Science: Employed in the synthesis of conjugated polymers and oligomers for various applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In organic electronics, it functions by facilitating charge transport through its conjugated structure. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]thiophene Derivatives: Compounds with similar core structures but different functional groups.
Benzo[b]thieno[2,3-d]thiophene Derivatives: Similar compounds with additional alkyl-thiophene cores.
Uniqueness
2-(2-BROMOBENZAMIDO)-N-(2-ETHYLPHENYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is unique due to its specific functional groups, which confer distinct electronic and chemical properties, making it suitable for specialized applications in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
